2-(3-Aminophenyl)acetonitrile

CAS No.: 4623-24-9

Cat. No.: VC2017961

Molecular Formula: C8H8N2

Molecular Weight: 132.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4623-24-9 |

|---|---|

| Molecular Formula | C8H8N2 |

| Molecular Weight | 132.16 g/mol |

| IUPAC Name | 2-(3-aminophenyl)acetonitrile |

| Standard InChI | InChI=1S/C8H8N2/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4,10H2 |

| Standard InChI Key | YIZRGZCXUWSHLN-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)N)CC#N |

| Canonical SMILES | C1=CC(=CC(=C1)N)CC#N |

Introduction

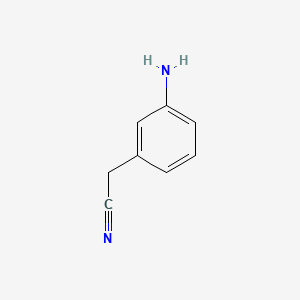

Chemical Identity and Structure

2-(3-Aminophenyl)acetonitrile, with the CAS number 4623-24-9, is an aromatic compound belonging to the nitrile family. It contains a phenyl ring with an amino group (-NH₂) at the meta position and an acetonitrile group (-CH₂CN) attached to the ring. The compound's molecular formula is C₈H₈N₂, indicating eight carbon atoms, eight hydrogen atoms, and two nitrogen atoms in its structure.

The structural features of 2-(3-Aminophenyl)acetonitrile include:

-

A benzene ring with two substituents

-

An amino group (-NH₂) at the meta position (position 3) of the ring

-

An acetonitrile group (-CH₂CN) attached to the ring

-

A cyano functional group (-C≡N) as part of the acetonitrile moiety

This structural arrangement gives the molecule its distinct chemical properties and reactivity, particularly due to the presence of both amino and nitrile functional groups.

Physical and Chemical Properties

2-(3-Aminophenyl)acetonitrile exhibits specific physical and chemical properties that are important for its applications in chemical synthesis and pharmaceutical development. The key properties of this compound are summarized in Table 1.

Table 1: Physical and Chemical Properties of 2-(3-Aminophenyl)acetonitrile

| Property | Value |

|---|---|

| CAS Number | 4623-24-9 |

| Molecular Formula | C₈H₈N₂ |

| Molecular Weight | 132.16 g/mol |

| IUPAC Name | 2-(3-aminophenyl)acetonitrile |

| Standard InChI | InChI=1S/C8H8N2/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4,10H2 |

| Standard InChIKey | YIZRGZCXUWSHLN-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)N)CC#N |

| Physical Form | Yellow to brown or red to red-brown liquid |

| Storage Temperature | Refrigerator or room temperature under inert atmosphere |

| Purity | Typically available at ≥95% |

The compound is characterized by its distinctive color, ranging from yellow to brown or reddish-brown. It is generally kept refrigerated or at room temperature in dark conditions under an inert atmosphere to prevent degradation .

The hydrochloride form of 2-(3-Aminophenyl)acetonitrile enhances its solubility in water, making it more suitable for various applications in pharmaceuticals and organic synthesis. This salt form (CAS: 1129282-03-6) has a molecular weight of approximately 168.62 g/mol .

Synthesis Methods

Several methods have been developed for the synthesis of 2-(3-Aminophenyl)acetonitrile, each with specific advantages depending on the starting materials and desired scale of production.

Reduction of Nitro Compounds

One common approach involves the reduction of corresponding nitro compounds. For example, 3-nitrophenylacetic acid derivatives can be reduced to form 2-(3-Aminophenyl)acetonitrile. This reduction process typically involves:

-

Using reducing agents such as iron or zinc powder in an acidic medium

-

Conducting the reaction under reflux conditions

-

Extracting the product with an appropriate organic solvent

-

Purifying through precipitation or crystallization techniques

A patent describes an industrial preparation method that involves multiple steps, including reduction, acetylation, nitration, hydrolysis, esterification, deamination, and another reduction sequence .

Industrial Synthesis Route

A detailed industrial preparation method for related compounds, as outlined in a Chinese patent, involves the following steps:

-

Reduction of p-nitrophenylacetonitrile using iron or zinc powder in water under reflux (90-95°C) for 4-6 hours

-

Acetylation of the resulting amine with acetic anhydride

-

Nitration using a mixture of nitric and sulfuric acids

-

Hydrolysis under acidic conditions

-

Esterification with methanol

-

Deamination through diazotization

-

Reduction of the nitro group

This multi-step synthesis route has the advantages of using inexpensive and readily available starting materials, high selectivity for each reaction step, and avoiding toxic substances or specialized equipment. The method is described as having mild reaction conditions, being safe, and amenable to industrial-scale production .

Chemical Reactions

2-(3-Aminophenyl)acetonitrile participates in various chemical reactions due to its functional groups, particularly the amino group and the nitrile moiety.

Reactions of the Amino Group

The amino group in 2-(3-Aminophenyl)acetonitrile can undergo typical amine reactions:

-

Schiff Base Formation: The amino group can react with aldehydes to form Schiff bases (imines). This reaction is catalyzed under appropriate conditions and has been documented in research literature. These Schiff bases are synthesized in good yields from aromatic aldehydes and similar aminophenylacetonitrile compounds .

-

Acetylation: The amino group can undergo acetylation with acetic anhydride to form the corresponding acetamide derivative, which can serve as an intermediate for further transformations .

-

Diazotization: Under acidic conditions and in the presence of sodium nitrite, the amino group can form a diazonium salt, which can undergo various transformations including replacement with other functional groups .

Reactions of the Nitrile Group

The nitrile group (-C≡N) in the compound can participate in several important reactions:

-

Hydrolysis: The nitrile group can undergo hydrolysis under acidic or basic conditions to form carboxylic acids. For example, hydrolysis of 2-(3-Aminophenyl)acetonitrile can lead to the formation of 3-aminophenylacetic acid .

-

Reduction: The nitrile group can be reduced to form primary amines using appropriate reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

-

Nucleophilic Addition: The cyano group can undergo nucleophilic addition reactions with various nucleophiles to form functionalized derivatives.

These reaction capabilities make 2-(3-Aminophenyl)acetonitrile a versatile building block in organic synthesis and pharmaceutical development.

Applications and Uses

2-(3-Aminophenyl)acetonitrile has found applications in various fields, primarily due to its reactive functional groups and structural features.

Pharmaceutical Applications

The compound has garnered attention for its potential biological activities and applications in pharmaceutical development:

-

Pharmacological Research: It interacts with enzymes and proteins, potentially influencing cellular signaling and metabolic pathways. For example, it has been reported to interact with cytochrome P450 enzymes, which are crucial for drug metabolism.

-

Building Block for API Synthesis: As a functionalized aromatic compound, it serves as an important intermediate in the synthesis of various active pharmaceutical ingredients and drug candidates .

-

Structure-Activity Relationship Studies: The compound is used in academic and industrial research for studying structure-activity relationships in drug development.

Organic Synthesis Applications

In the field of organic chemistry, 2-(3-Aminophenyl)acetonitrile serves various purposes:

-

Intermediate for Schiff Bases: It can react with aromatic aldehydes to form Schiff bases, which have diverse applications in coordination chemistry and materials science .

-

Precursor for Heterocyclic Compounds: The compound can be transformed into various heterocyclic systems, which are prevalent in many biologically active molecules .

-

Custom Synthesis: It is used as a starting material or intermediate in custom synthesis projects for the development of novel compounds with specific properties.

Related Compounds

Several compounds share structural similarities with 2-(3-Aminophenyl)acetonitrile, differing primarily in the position of the amino group or in additional functional groups.

Positional Isomers

The most closely related compounds are the positional isomers of 2-(3-Aminophenyl)acetonitrile:

-

2-(2-Aminophenyl)acetonitrile (ortho isomer): This compound (CAS: 2973-50-4) has the amino group at the ortho position relative to the acetonitrile substituent. It has different physical properties and reactivity compared to the meta isomer .

-

2-(4-Aminophenyl)acetonitrile (para isomer): With the amino group at the para position (CAS: 3544-25-0), this isomer has been used in the synthesis of Schiff bases and other derivatives .

Derivatives and Analogues

Several derivatives and analogues of 2-(3-Aminophenyl)acetonitrile have been reported:

-

2-(3-Aminophenyl)acetonitrile hydrochloride: The hydrochloride salt (CAS: 1129282-03-6) enhances water solubility and is used in various synthetic applications .

-

3-Aminophenylacetic acid: This is the hydrolysis product of 2-(3-Aminophenyl)acetonitrile, where the nitrile group has been converted to a carboxylic acid group .

-

N-Substituted derivatives: Various N-acetylated or N-functionalized derivatives have been prepared as intermediates in synthetic pathways .

These related compounds expand the chemical space around 2-(3-Aminophenyl)acetonitrile and provide additional opportunities for diverse applications in organic synthesis and medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume